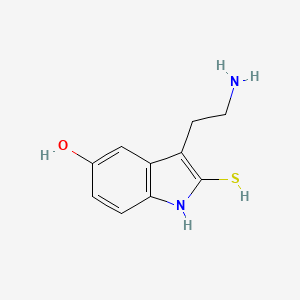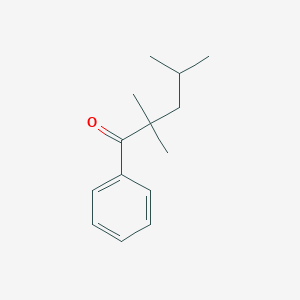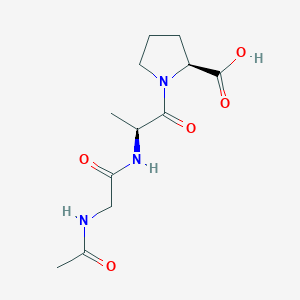
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical research This compound features an indole ring, which is a fused benzene and pyrrole ring, with an aminoethyl group and a sulfanyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethylamine) reacts with the indole derivative.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol (e.g., thiourea) reacts with the indole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, where the indole ring or other functional groups are reduced.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the aminoethyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter and its psychoactive properties.
Serotonin: Another indole derivative, which is a key neurotransmitter in the brain.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential biological activities not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61238-32-2 |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-sulfanyl-1H-indol-5-ol |
InChI |
InChI=1S/C10H12N2OS/c11-4-3-7-8-5-6(13)1-2-9(8)12-10(7)14/h1-2,5,12-14H,3-4,11H2 |
InChI Key |
AHUBVAFFZKONDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(N2)S)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)

![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)



![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)

![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)


